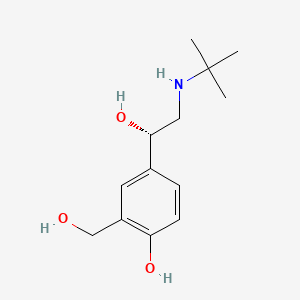

(S)-Albuterol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317232 | |

| Record name | (+)-Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34271-50-6 | |

| Record name | (+)-Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34271-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034271506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Stereoisomerism of Albuterol and Its Pharmacological Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albuterol, a cornerstone in the management of bronchospastic disorders, is administered as a racemic mixture of two stereoisomers: (R)-albuterol and (S)-albuterol. While structurally mirror images, these enantiomers possess profoundly different pharmacological profiles. (R)-albuterol, the eutomer, is responsible for the drug's therapeutic bronchodilatory effects through potent agonism of the β2-adrenergic receptor. In stark contrast, the distomer, (S)-albuterol, once considered inert, is now implicated in paradoxical bronchospasm, pro-inflammatory responses, and the potential to antagonize the beneficial effects of its R-enantiomer.[1][2] This guide provides a comprehensive technical overview of the stereospecific pharmacology of albuterol, detailing the distinct signaling pathways, comparative pharmacological effects, and the experimental methodologies used to elucidate these differences.

Introduction to Stereoisomerism in Albuterol

Albuterol possesses a single chiral center at the carbon atom bearing the hydroxyl group on the ethylamine (B1201723) side chain. This gives rise to two enantiomers, (R)- and (S)-albuterol, which are non-superimposable mirror images.

-

(R)-Albuterol (Levalbuterol): The therapeutically active enantiomer, responsible for bronchodilation.[1][3]

-

(S)-Albuterol (Dextroalbuterol): The other enantiomer, which exhibits a distinct and often counterproductive pharmacological profile.[1][2]

Racemic albuterol, the most commonly prescribed formulation, contains an equal 50:50 mixture of these two isomers.[2] The recognition that these enantiomers have different biological activities has led to the development and clinical use of the single-enantiomer formulation, levalbuterol (B1212921).[1][2]

Differential Pharmacodynamics

The pharmacological actions of albuterol are stereospecific, with each enantiomer interacting differently with cellular receptors and signaling pathways.

(R)-Albuterol: The Therapeutic Eutomer

(R)-Albuterol functions as a potent, high-affinity agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on airway smooth muscle cells.[3][4][5] The binding affinity of the R-isomer for the β2-receptor is approximately 150 times greater than that of the S-isomer.[3]

Signaling Pathway: Activation of the β2-adrenergic receptor by (R)-albuterol initiates a well-defined signaling cascade:

-

G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs).[6][7][8]

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates the enzyme adenylyl cyclase.[6][7][9]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][9][10]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6][8][9]

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations, inactivation of myosin light-chain kinase, and ultimately, bronchodilation.[7][9][10]

Beyond bronchodilation, (R)-albuterol exhibits anti-inflammatory properties, including the inhibition of mediator release from mast cells and eosinophils.[1]

(S)-Albuterol: The Detrimental Distomer

Formerly dismissed as inactive, (S)-albuterol is now known to possess distinct pharmacological properties that can be detrimental in the context of asthma therapy.[1] It does not activate β2-adrenoceptors and fails to produce bronchodilation.[1][11] Instead, it promotes pro-inflammatory and pro-constrictory pathways.

Detrimental Effects:

-

Increased Bronchial Hyperreactivity: (S)-albuterol can intensify bronchoconstrictor responses and increase airway hypersensitivity.[1][2]

-

Pro-inflammatory Actions: It has been shown to promote the activation of eosinophils and mast cells, and stimulate the production of IL-4 and histamine.[1][12][13]

-

Antagonism of (R)-Albuterol: Some studies suggest that (S)-albuterol can oppose the bronchodilatory and bronchoprotective effects of (R)-albuterol.[2][11][14]

Signaling Pathways: The mechanisms of (S)-albuterol are independent of the β2-receptor pathway and are characterized by:

-

Increased Intracellular Calcium: A primary action of (S)-albuterol is the elevation of intracellular Ca2+ ([Ca2+]i) in airway smooth muscle cells.[1][12][15][16] This effect is paradoxical to the Ca2+-lowering action of (R)-albuterol.

-

Muscarinic Receptor Interaction: The increase in [Ca2+]i may be mediated by cross-reactivity with muscarinic receptors, leading to the activation of Phospholipase C (PLC) and the generation of inositol-1,4,5-trisphosphate (IP3).[15][16]

-

Pro-inflammatory Cascade: (S)-albuterol has been shown to activate Phosphatidylinositol 3-kinase (PI3K) and the transcription factor Nuclear Factor-kappa B (NF-κB), key regulators of inflammatory gene expression.[12] It also increases the expression and activity of the inhibitory G-protein (Giα-1).[12]

Comparative Pharmacological Data

The distinct actions of the albuterol enantiomers are quantified by their binding affinities and functional potencies.

| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Racemic Albuterol | Reference(s) |

| Primary Target | β2-Adrenergic Receptor | Muscarinic Receptors (?); PI3K | β2-Adrenergic Receptor | [3][12][15][16] |

| Receptor Affinity | High affinity for β2-receptor | Low to negligible affinity for β2-receptor | Moderate affinity for β2-receptor | [3][17] |

| Functional Activity | Potent Bronchodilator | No bronchodilation; Pro-constrictory | Bronchodilator | [1][11] |

| Effect on [Ca2+]i | Decreases | Increases | Can increase | [15][16] |

| Inflammatory Response | Anti-inflammatory | Pro-inflammatory | Mixed/Pro-inflammatory | [1][12][13] |

| Metabolism | Rapidly metabolized | Metabolized ~12x slower than (R)-albuterol | Stereoselective metabolism | [1][4][18] |

Experimental Protocols

The characterization of albuterol's stereoisomers relies on specific and robust experimental methodologies.

Enantiomeric Separation and Quantification

Objective: To separate and quantify (R)- and (S)-albuterol from a racemic mixture or biological matrix.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Chromatographic System:

-

Chiral Stationary Phase (CSP): Utilize a column with a chiral selector. Commonly used CSPs for albuterol include teicoplanin-based or α1-acid glycoprotein (B1211001) (AGP) columns.[19][21][22]

-

Mobile Phase: An isocratic mobile phase is typically used. For a teicoplanin-based column, a mixture of methanol, acetic acid, and ammonia (B1221849) (e.g., 1000:5:1, v/v/v) can be effective.[19]

-

Flow Rate: Set to a standard rate, e.g., 0.8-1.0 mL/min.

-

-

Detection:

-

Mass Spectrometry (LC-MS): For high sensitivity and specificity, especially in biological matrices. Use selected reaction monitoring (SRM) of product ions from the protonated molecular ions.[19]

-

Fluorescence Detection: Can be used after derivatization of the enantiomers to form fluorescent diastereomers.[20]

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations for both (R)- and (S)-albuterol.

-

Calculate the concentration of each enantiomer in the unknown sample by comparing its peak area to the calibration curve.

-

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each albuterol enantiomer for the β2-adrenergic receptor.

Methodology: Radioligand Competition Assay

-

Preparation of Membranes: Prepare cell membrane fractions from a cell line expressing a high density of human β2-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl2.

-

Radioligand: Use a high-affinity β-adrenergic receptor radioligand, such as [3H]-dihydroalprenolol or [125I]-cyanopindolol.

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

In parallel tubes, add increasing concentrations of the unlabeled competitor ligand ((R)-albuterol, (S)-albuterol, or racemic albuterol).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assay

Objective: To measure the potency (EC50) and efficacy of each enantiomer in activating the β2-adrenergic receptor signaling pathway.

Methodology: cAMP Accumulation Assay

-

Cell Culture: Use whole cells expressing the β2-adrenergic receptor (e.g., A549 lung epithelial cells or transfected HEK293 cells).

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Treat the cells with increasing concentrations of the agonist ((R)-albuterol, (S)-albuterol, or racemic albuterol) for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

-

Clinical and Therapeutic Implications

The distinct pharmacology of albuterol's enantiomers has significant clinical implications. The presence of (S)-albuterol in racemic mixtures may contribute to the paradoxical bronchospasm and airway hyperreactivity observed in some patients, particularly with frequent use.[1][2] The slower metabolism and preferential retention of (S)-albuterol in the lung can lead to its accumulation, potentially exacerbating inflammation and counteracting the therapeutic benefits of (R)-albuterol.[1][13][18]

Clinical trials comparing levalbuterol to racemic albuterol have yielded mixed results. Some studies indicate that levalbuterol may offer a better therapeutic ratio, with comparable efficacy at a lower dose and potentially fewer side effects.[2][23][24] One study found that levalbuterol use in the emergency department significantly reduced hospitalizations compared to racemic albuterol.[24] However, other studies have found no significant differences in efficacy or side-effect profiles between the two formulations in the treatment of acute asthma exacerbations.[25][26][27] The choice between racemic albuterol and levalbuterol may depend on patient-specific factors, disease severity, and patterns of use.[18]

Conclusion

The stereoisomers of albuterol are not pharmacologically equivalent. (R)-albuterol is the active eutomer, mediating its therapeutic effects through the canonical β2-adrenergic receptor/cAMP pathway. (S)-albuterol, the distomer, is not inert and engages in distinct signaling pathways that can lead to pro-inflammatory and pro-constrictory effects, potentially limiting the overall efficacy of the racemic mixture. A thorough understanding of this stereospecific pharmacology is critical for the rational design of new respiratory therapeutics and for optimizing the clinical management of bronchospastic diseases. Further research into the complex interactions of these enantiomers will continue to refine therapeutic strategies for patients with asthma and other obstructive airway diseases.

References

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 11. Effects of albuterol isomers on the contraction and Ca2+ signaling of small airways in mouse lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. atsjournals.org [atsjournals.org]

- 15. (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 17. atsjournals.org [atsjournals.org]

- 18. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A high performance liquid chromatographic method for the determination of albuterol enantiomers in human serum using solid phase extraction and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct separation of albuterol enantiomers in biological fluids and pharmaceutical formulations using α1‐acid glycoprotein and pirkle urea type columns | Semantic Scholar [semanticscholar.org]

- 22. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of racemic albuterol and levalbuterol for treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. clinician.nejm.org [clinician.nejm.org]

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Albuterol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Albuterol sulfate (B86663) is the sulfate salt of the (S)-enantiomer of albuterol, a short-acting β2-adrenergic receptor agonist. While the (R)-enantiomer, levalbuterol, is responsible for the bronchodilatory effects of racemic albuterol, the (S)-enantiomer is not considered inert and has been the subject of research due to its potential to exhibit distinct pharmacological activities, including pro-inflammatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-Albuterol sulfate, along with detailed experimental protocols and an examination of its role in relevant signaling pathways.

Chemical and Physical Properties

While specific quantitative data for the sulfate salt of the (S)-enantiomer is not extensively available in publicly accessible literature, the properties of racemic albuterol sulfate provide a foundational understanding. It is important to note that the physical properties, such as melting point and solubility, of the individual enantiomer salt may differ from the racemic mixture.

Table 1: Chemical and Physical Properties of Albuterol Sulfate (Racemic)

| Property | Value | Reference(s) |

| Appearance | White or practically white crystalline powder.[1] | [1] |

| Molecular Formula | (C₁₃H₂₁NO₃)₂·H₂SO₄ | [2] |

| Molecular Weight | 576.7 g/mol | [2][3] |

| Melting Point | Approximately 180 °C | [4] |

| Solubility | Freely soluble in water; slightly soluble in ethanol.[1][2] | [1][2] |

| pKa | Phenolic group: 9.3; Secondary amine group: 10.3 |

Pharmacological Properties

(S)-Albuterol is largely considered inactive as a bronchodilator. In contrast to the (R)-enantiomer, which is a potent β2-adrenergic agonist, the (S)-enantiomer has been shown to exhibit pro-inflammatory and pro-constrictory properties in some studies.[5] Research suggests that (S)-albuterol can activate pro-inflammatory pathways in human bronchial smooth muscle cells.[5]

Signaling Pathways

The therapeutic effects of β2-adrenergic agonists are mediated through the activation of the Gs protein-coupled β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. (S)-Albuterol, however, has been shown to have different effects. Studies have indicated that (S)-albuterol can lead to an increase in the expression and activity of Gialpha-1 protein, which is associated with pro-constrictory pathways, and a decrease in the activity of the bronchodilatory pathway involving Gs proteins.[5] Furthermore, (S)-albuterol has been found to activate proinflammatory pathways involving PI3 kinase and NF-kappaB.[5]

Experimental Protocols

Chiral Separation of Albuterol Enantiomers by HPLC

This protocol outlines a general method for the separation of (R)- and (S)-albuterol using high-performance liquid chromatography (HPLC).

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., teicoplanin-based)

-

Methanol (HPLC grade)

-

Acetic acid (glacial)

-

Ammonia (B1221849) (28% w/v)

-

(S)-Albuterol and (R)-Albuterol standards

-

Sample containing racemic albuterol

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetic acid, and ammonia in a ratio of 1000:5:1 (v/v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare standard solutions of (S)-Albuterol and (R)-Albuterol of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the racemic albuterol sample in the mobile phase to a suitable concentration.

-

HPLC Analysis:

-

Set the flow rate of the mobile phase (e.g., 1 mL/min).

-

Set the UV detection wavelength to 225 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times for each enantiomer.

-

-

Data Analysis: Identify and quantify the (S)-Albuterol peak in the sample chromatogram by comparing its retention time with that of the standard.

Synthesis of Racemic Albuterol Sulfate

This is a generalized procedure for the synthesis of racemic albuterol, which can then be subjected to chiral resolution to isolate (S)-albuterol.

Materials:

-

4-Hydroxy-3-(hydroxymethyl)acetophenone

-

N-tert-Butyl-N-benzylamine

-

Reducing agent (e.g., sodium borohydride)

-

Sulfuric acid

-

Appropriate solvents (e.g., methanol, ethanol)

Procedure:

-

Amination: React 4-hydroxy-3-(hydroxymethyl)acetophenone with N-tert-butyl-N-benzylamine to form the corresponding aminoketone.

-

Reduction: Reduce the ketone group of the aminoketone using a suitable reducing agent like sodium borohydride (B1222165) to form the alcohol.

-

Debenzylation: Remove the benzyl (B1604629) protecting group from the nitrogen atom, for example, by catalytic hydrogenation.

-

Salt Formation: React the resulting racemic albuterol free base with sulfuric acid in an appropriate solvent (e.g., ethanol) to precipitate racemic albuterol sulfate.

-

Purification: The crude product can be purified by recrystallization.

β2-Adrenergic Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of (S)-Albuterol for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing β2-adrenergic receptors

-

Radioligand (e.g., [³H]dihydroalprenolol)

-

(S)-Albuterol

-

Non-labeled competitor (e.g., propranolol)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of (S)-Albuterol in the assay buffer.

-

Competition: In parallel, run a set of tubes with the radioligand and a high concentration of a non-labeled competitor to determine non-specific binding.

-

Equilibration: Allow the binding to reach equilibrium (e.g., incubate for a specific time at a specific temperature).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of (S)-Albuterol by subtracting the non-specific binding from the total binding. Determine the inhibition constant (Ki) for (S)-Albuterol by analyzing the competition binding data.

Conclusion

(S)-Albuterol sulfate, while being the less active enantiomer in terms of bronchodilation, possesses a distinct pharmacological profile that warrants further investigation. Its potential pro-inflammatory and pro-constrictory effects highlight the importance of stereospecificity in drug development. The methodologies outlined in this guide provide a framework for researchers to further explore the chemical, physical, and biological properties of this intriguing molecule. Further research is necessary to fully elucidate the specific quantitative properties of (S)-Albuterol sulfate and its precise mechanisms of action.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Determination of salbutamol enantiomers by high-performance capillary electrophoresis and its application to dissolution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Single Isomer Advantage: A Technical Guide to the Discovery and Development of (S)-Albuterol as Levalbuterol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of Levalbuterol (B1212921), the (R)-enantiomer of the widely used bronchodilator albuterol, represents a significant advancement in the targeted treatment of obstructive airway diseases. This technical guide provides an in-depth exploration of the scientific journey, from the initial discovery of albuterol's stereoisomeric properties to the comprehensive preclinical and clinical development of Levalbuterol as a single-isomer therapeutic agent. We will delve into the distinct pharmacological profiles of (R)- and (S)-albuterol, the detailed experimental methodologies employed to elucidate these differences, and the quantitative data that underpinned the rationale for developing a stereochemically pure formulation. This guide also includes detailed diagrams of the relevant signaling pathways and a timeline of the key milestones in Levalbuterol's development, offering a complete resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Chirality of Albuterol

Albuterol, a short-acting β2-adrenergic receptor agonist, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] It is traditionally synthesized and administered as a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and (S)-albuterol.[2] While chemically identical in composition, these enantiomers possess distinct three-dimensional structures that lead to profoundly different pharmacological activities.

The groundbreaking discovery that the therapeutic bronchodilatory effects of racemic albuterol are almost exclusively attributable to the (R)-enantiomer, later named Levalbuterol, spurred a paradigm shift in respiratory pharmacology.[2] Concurrently, emerging evidence suggested that the (S)-enantiomer, initially considered inert, may contribute to some of the adverse effects and paradoxical responses observed with long-term use of the racemic mixture.[2] This understanding laid the foundation for the development of Levalbuterol, a purified formulation of the active (R)-isomer, by Sepracor Inc.[3]

Key Scientists and Institutions

The initial discovery of albuterol (salbutamol) was made in 1966 by a research team at Allen and Hanburys in the UK. The development of Levalbuterol as a single-isomer drug was a key focus for Sepracor Inc. , a pharmaceutical company specializing in the development of improved chemical entities.[3]

Contrasting Pharmacology of (R)- and (S)-Albuterol

The differential effects of the albuterol enantiomers are rooted in their interactions with the β2-adrenergic receptor and subsequent downstream signaling pathways.

(R)-Albuterol: The Therapeutic Eutomer

(R)-albuterol is the eutomer, or the pharmacologically active enantiomer. It exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer.[4] This high-affinity binding triggers a cascade of intracellular events leading to bronchodilation.

(S)-Albuterol: The Distomer with Unexpected Activity

Initially dismissed as inactive, subsequent research revealed that (S)-albuterol, the distomer, is not biologically inert.[2] While it does not activate the β2-adrenergic receptor to induce bronchodilation, it has been shown to exhibit its own distinct pharmacological properties. Notably, in vitro studies have demonstrated that (S)-albuterol can increase intracellular calcium concentrations in airway smooth muscle cells, a mechanism that could potentially counteract the bronchodilatory effects of the (R)-enantiomer.[5][6][[“]]

Preclinical Research: Elucidating Enantiomeric Differences

A series of rigorous preclinical studies were essential to dissect the individual contributions of (R)- and (S)-albuterol to the overall pharmacological profile of the racemic mixture.

Chiral Separation and Analysis

A critical first step was the development of robust methods to separate and quantify the individual enantiomers.

-

Objective: To separate and quantify (R)- and (S)-albuterol in biological samples.

-

Stationary Phase: A teicoplanin-based chiral stationary phase is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, glacial acetic acid, and diethylamine (B46881) (e.g., 40:60:0.3:0.2, v/v/v/v).

-

Detection: Fluorescence detection is employed, with excitation and emission wavelengths set at 230 nm and 310 nm, respectively.

-

Sample Preparation: Solid-phase extraction is often used to clean up biological samples, such as plasma, before analysis.

In Vitro Assessment of Bronchial Reactivity

In vitro models were crucial for directly observing the effects of each enantiomer on airway smooth muscle.

-

Objective: To assess the contractile and relaxant effects of albuterol enantiomers on airway smooth muscle.

-

Tissue Preparation: Bronchial rings are isolated from animal models (e.g., guinea pigs) and mounted in organ baths containing a physiological salt solution.

-

Procedure:

-

The bronchial rings are contracted with a spasmogen, such as methacholine.

-

Increasing concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol are added to the organ baths.

-

Changes in muscle tension are recorded to determine the relaxant (bronchodilatory) or contractile (bronchoconstrictive) effects of each compound.

-

-

Data Analysis: Dose-response curves are generated to compare the potency and efficacy of the different enantiomers.

Investigation of Intracellular Signaling

Understanding the molecular mechanisms underlying the observed physiological effects required investigation at the cellular level.

-

Objective: To determine the effect of albuterol enantiomers on intracellular calcium concentrations in airway smooth muscle cells.

-

Cell Culture: Primary cultures of airway smooth muscle cells (e.g., from bovine trachea) are established.

-

Calcium Imaging:

-

Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

The cells are then exposed to (R)-albuterol, (S)-albuterol, or racemic albuterol.

-

Changes in intracellular calcium are monitored using fluorescence microscopy.

-

-

Measurement of Inositol-1,4,5-Trisphosphate (IP3): To investigate the mechanism of calcium release, levels of the second messenger IP3 are measured using a competitive binding assay after cell stimulation with the albuterol enantiomers.[6][[“]]

Clinical Development of Levalbuterol (Xopenex)

The promising preclinical data demonstrating the superior pharmacological profile of (R)-albuterol led to the clinical development of Levalbuterol, brand name Xopenex.

Clinical Trial Design

The clinical development program for Levalbuterol involved a series of randomized, double-blind, placebo- and active-controlled trials to evaluate its efficacy and safety.

-

Patient Population: Patients with asthma or other reversible obstructive airway diseases.[8][9][10]

-

Interventions: Nebulized Levalbuterol at various doses (e.g., 0.31 mg, 0.63 mg, 1.25 mg), racemic albuterol (e.g., 1.25 mg, 2.5 mg), and placebo.[8][10]

-

Primary Efficacy Endpoint: The primary measure of efficacy was the change in forced expiratory volume in one second (FEV1).[8][9][11]

-

Safety Assessments: Monitoring of adverse events, including cardiovascular effects such as changes in heart rate.[10][12]

Quantitative Clinical Trial Results

The clinical trials consistently demonstrated that Levalbuterol provided effective bronchodilation with a favorable side-effect profile.

Table 1: Summary of FEV1 Changes in a Pilot Study of Acute Asthma [11]

| Treatment Group | Dose | FEV1 Change after 1st Dose | FEV1 Change after 3 Doses |

| Levalbuterol | 1.25 mg | 56% (0.6 L) | 74% (0.9 L) |

| Racemic Albuterol | 2.5 mg | 6% (0.07 L) | 39% (0.5 L) |

| Racemic Albuterol | 5.0 mg | 14% (0.21 L) | Not Reported |

| Levalbuterol | 0.63 mg | Not Reported | 37% (0.6 L) |

Table 2: Peak FEV1 Increase in a Pediatric Study [13]

| Treatment Group | Patient Age | Peak FEV1 Increase (Day 1) |

| Xopenex (Levalbuterol) | Adults | 40% to 45% |

| Racemic Albuterol | Adults | 35% |

| Xopenex (Levalbuterol) | 6 to 11 years | 23% to 27% |

| Racemic Albuterol (2.5 mg) | 6 to 11 years | ~23% to 27% |

| Racemic Albuterol (1.25 mg) | 6 to 11 years | 15% to 20% |

Table 3: Adverse Events in a 4-Week Study in Adults and Adolescents [12]

| Adverse Event | Placebo (n=75) | Levalbuterol 0.63 mg (n=73) | Levalbuterol 1.25 mg (n=74) | Racemic Albuterol 2.5 mg (n=72) |

| Pain | 2.7% | 2.7% | 2.7% | 2.8% |

| Dizziness | 2.7% | 2.7% | 1.4% | 0.0% |

| Rhinitis | 10.7% | 9.6% | 4.1% | 12.5% |

| Pharyngitis | 2.7% | 2.7% | 2.7% | 2.8% |

| Asthma Exacerbation | 1.3% | 0.0% | 1.4% | 2.8% |

| Tremor | 0.0% | 0.0% | 2.7% | 2.8% |

| Nervousness | 0.0% | 1.4% | 1.4% | 2.8% |

Signaling Pathways and Development Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

The bronchodilatory effects of (R)-albuterol are mediated through the canonical β2-adrenergic receptor signaling pathway.

Figure 1. (R)-Albuterol Signaling Pathway

Levalbuterol Development Workflow

The development of Levalbuterol followed a structured and rigorous pathway from initial concept to market approval.

Figure 2. Levalbuterol Development Workflow

Conclusion

The story of Levalbuterol is a compelling example of how a deeper understanding of stereochemistry can lead to the development of more refined and targeted therapies. By isolating the therapeutically active (R)-enantiomer of albuterol, Sepracor was able to develop a bronchodilator with a potentially improved therapeutic index. The comprehensive preclinical and clinical research outlined in this guide not only validated the single-isomer approach but also provided valuable insights into the distinct pharmacological roles of the albuterol enantiomers. This in-depth technical guide serves as a valuable resource for scientists and researchers, illustrating a successful journey from fundamental scientific discovery to the development of a clinically important drug.

References

- 1. 5.10 Beta-2 Agonist – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 2. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. Pairwise comparison of levalbuterol versus racemic albuterol in the treatment of moderate-to-severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The safety and efficacy of nebulized levalbuterol compared with racemic albuterol and placebo in the treatment of asthma in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levalbuterol compared with racemic albuterol in the treatment of acute asthma: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DailyMed - XOPENEX- levalbuterol hydrochloride solution [dailymed.nlm.nih.gov]

- 13. Xopenex: Dosage, side effects, uses, and more [medicalnewstoday.com]

In-Depth Pharmacology of Levalbuterol for Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol, the (R)-enantiomer of the short-acting β2-adrenergic agonist albuterol, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth pharmacological overview of Levalbuterol, detailing its mechanism of action, receptor binding affinity, pharmacodynamics, pharmacokinetics, and anti-inflammatory properties. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for seminal studies, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.

Introduction

Levalbuterol is a selective β2-adrenergic receptor agonist indicated for the treatment and prevention of bronchospasm in adults, adolescents, and children 6 years of age and older with reversible obstructive airway disease.[1] As the single, pharmacologically active isomer of racemic albuterol, Levalbuterol was developed to provide effective bronchodilation with a potentially improved side-effect profile by eliminating the (S)-enantiomer, which is suggested to have some detrimental effects.[2][3] This guide delves into the core pharmacological principles of Levalbuterol, providing a detailed technical resource for the scientific community.

Mechanism of Action

Levalbuterol exerts its therapeutic effect through selective agonism of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2]

Signaling Pathway

The binding of Levalbuterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: Levalbuterol binds to and activates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This activation leads to the dissociation of the Gαs subunit from the Gβγ dimer of the associated heterotrimeric G-protein.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase (MLCK). This ultimately results in the relaxation of bronchial smooth muscle, causing bronchodilation and relief from bronchospasm.[2][4]

References

The Dichotomous Role of S-Albuterol in Racemic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a cornerstone in the management of bronchoconstriction, is widely administered as a racemic mixture of its two enantiomers, (R)-albuterol and (S)-albuterol. While the therapeutic bronchodilatory effects are exclusively attributed to the (R)-enantiomer (levalbuterol), a growing body of evidence indicates that the (S)-enantiomer is not an inert component.[1][2][3] This technical guide provides a comprehensive analysis of the preclinical and clinical data surrounding the role of (S)-albuterol. It delves into its distinct pharmacological and toxicological profile, including its pro-constrictory and pro-inflammatory properties, and its impact on intracellular signaling pathways.[1][4] This document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the complex contributions of the S-enantiomer to the overall clinical profile of racemic albuterol, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Introduction: The Chirality of Albuterol

Albuterol, a selective beta-2-adrenergic agonist, exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.[1] The (R)-isomer is the active component, responsible for the desired bronchodilation.[5] Historically, the (S)-isomer was considered inactive.[1][2] However, extensive research has revealed that (S)-albuterol possesses its own pharmacological activities that can counteract the beneficial effects of (R)-albuterol and may contribute to adverse clinical observations, such as paradoxical bronchospasm and increased airway hyperreactivity with chronic use of the racemic mixture.[1][6] This guide will explore the multifaceted role of the S-enantiomer, providing a detailed examination of its effects on airway smooth muscle, inflammatory cells, and the underlying signaling cascades.

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of (R)- and (S)-albuterol differ significantly, leading to a relative accumulation of the S-enantiomer with repeated administration of the racemate. (S)-albuterol is metabolized approximately 10 to 12 times more slowly than (R)-albuterol and has a longer elimination half-life.[2][4]

| Parameter | (R)-Albuterol | (S)-Albuterol | Racemic Albuterol | Reference |

| Elimination Half-life (t½) | ~4 hours | ~6 hours | ~5 hours | [7] |

| Apparent Clearance | ~4-fold higher than (S)-albuterol | - | - | [8] |

| Apparent Volume of Distribution | ~4-fold higher than (S)-albuterol | - | - | [8] |

| Peak Plasma Concentration (Cmax) after oral administration of 4mg tablet | - | - | ~18 ng/mL | [9] |

| Time to Peak Plasma Concentration (Tmax) after oral administration of 4mg tablet | - | - | Within 2 hours | [9] |

| Time to Peak Plasma Concentration (Tmax) after aerosol inhalation | - | - | ~12.6 minutes | [10] |

Table 1: Comparative Pharmacokinetic Parameters of Albuterol Enantiomers. This table summarizes the key pharmacokinetic differences between (R)- and (S)-albuterol, highlighting the slower clearance and longer half-life of the S-enantiomer.

Pharmacodynamics: The Detrimental Effects of S-Albuterol

Effects on Airway Smooth Muscle

While (R)-albuterol promotes bronchodilation by activating beta-2-adrenergic receptors and increasing intracellular cyclic AMP (cAMP), (S)-albuterol exhibits opposing, pro-constrictory effects.[1][4] Studies have shown that (S)-albuterol can antagonize the bronchodilatory effects of (R)-albuterol and may exacerbate airway reactivity.[1][11]

| Effect | (R)-Albuterol | (S)-Albuterol | Racemic Albuterol | Reference |

| Airway Relaxation (MCh-induced contraction) | Dose-dependent relaxation | No effect alone, reduces efficacy of (R)-albuterol | Relaxation, but less effective than an equivalent dose of (R)-albuterol | [11] |

| Intracellular Calcium ([Ca2+]i) in Airway Smooth Muscle Cells | Decreases [Ca2+]i | Increases [Ca2+]i | Increases [Ca2+]i | [12][13] |

| Frequency of Ca2+ Oscillations (MCh-induced) | Decreases | No effect | Decreases | [11] |

| Ca2+ Sensitivity of Airway Smooth Muscle Cells | Decreases | No effect | Less effective at decreasing than (R)-albuterol | [11] |

| Inositol-1,4,5-trisphosphate (IP3) Levels | - | Increases by 213 ± 34.4% | - | [12][13] |

Table 2: Effects of Albuterol Enantiomers on Airway Smooth Muscle Function. This table contrasts the effects of the albuterol enantiomers on key parameters of airway smooth muscle contractility.

Pro-inflammatory Properties

(S)-albuterol has been demonstrated to possess pro-inflammatory properties, which may counteract the anti-inflammatory effects of (R)-albuterol and contribute to the inflammatory milieu in asthmatic airways.[1][4][14]

| Effect | (R)-Albuterol | (S)-Albuterol | Racemic Albuterol | Reference |

| PI3 Kinase Activation in Human Bronchial Smooth Muscle Cells (hBSMCs) | Opposite effect to (S)-albuterol | Significant activation | Similar effect to (S)-albuterol in some cases | [4] |

| NF-κB Activation in hBSMCs | Opposite effect to (S)-albuterol | Significant activation | Similar effect to (S)-albuterol in some cases | [4] |

| Histamine (B1213489) and IL-4 Production in Mast Cells | No effect | Increases | - | [15][16] |

| Airway Eosinophil Infiltration (Mouse Asthma Model) | Significantly reduces | Significantly reduces | - | [5][17] |

| Airway Edema and Hyperresponsiveness (Mouse Asthma Model) | No effect | Increases | - | [5][17] |

| Airway Inflammation in Healthy and Asthmatic Cats (Regular Inhalation) | No induction | Induces airway inflammation | Induces airway inflammation | [14][18][19] |

Table 3: Pro-inflammatory Effects of Albuterol Enantiomers. This table summarizes the evidence for the pro-inflammatory activities of (S)-albuterol across different experimental models.

Molecular Mechanisms and Signaling Pathways

S-Albuterol's Impact on G-Protein Signaling

(S)-albuterol appears to exert its effects through distinct signaling pathways from (R)-albuterol. While (R)-albuterol primarily signals through the Gs-protein coupled beta-2-adrenergic receptor, leading to adenylyl cyclase activation and cAMP production, (S)-albuterol has been shown to increase the expression and activity of the inhibitory G-protein, Gαi-1.[4][20] This leads to a decrease in the activity of the bronchodilatory Gs protein pathway.[4]

Figure 1: Opposing Effects of Albuterol Enantiomers on G-Protein Signaling. This diagram illustrates the distinct signaling pathways activated by (R)- and (S)-albuterol, leading to bronchodilation and pro-constrictory effects, respectively.

S-Albuterol and Intracellular Calcium Mobilization

A key mechanism underlying the pro-constrictory effects of (S)-albuterol is its ability to increase intracellular free calcium concentration ([Ca2+]i) in airway smooth muscle cells.[6][12][13] This effect is mediated through a pathway involving muscarinic receptor activation and phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate (IP3) and subsequent calcium release from intracellular stores.[12][13][21]

Figure 2: (S)-Albuterol-Induced Intracellular Calcium Mobilization. This diagram outlines the signaling cascade initiated by (S)-albuterol, leading to an increase in intracellular calcium and airway smooth muscle contraction.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) in Dissociated Bovine Tracheal Smooth Muscle Cells

This protocol is adapted from the methodology described by Mitra et al. (1998).[12][13]

-

Cell Preparation:

-

Bovine tracheas are obtained from a local abattoir.

-

The smooth muscle layer is dissected, minced, and placed in a dissociation solution containing collagenase and papain.

-

Cells are incubated at 37°C with gentle agitation to achieve dissociation.

-

The dissociated cells are washed and resuspended in a physiological salt solution.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation in the dark at room temperature.

-

-

Measurement of [Ca2+]i:

-

The dye-loaded cells are placed on the stage of an inverted microscope equipped for fluorescence measurements.

-

Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

-

Experimental Procedure:

-

A baseline [Ca2+]i is established.

-

(S)-albuterol, (R)-albuterol, or racemic albuterol is added to the cell suspension at various concentrations.

-

Changes in [Ca2+]i are recorded over time.

-

Inhibitors, such as atropine (B194438) (muscarinic antagonist) or ICI 118,551 (beta-2 antagonist), can be pre-incubated with the cells to investigate the receptor involvement.

-

Figure 3: Experimental Workflow for [Ca2+]i Measurement. This diagram provides a step-by-step overview of the experimental protocol for measuring intracellular calcium in airway smooth muscle cells.

Enantioselective Quantification of Albuterol in Human Plasma by LC-MS

This protocol is based on the method described by Jacobson et al. (2003).[22]

-

Sample Preparation:

-

Human plasma samples are obtained from subjects.

-

An internal standard (e.g., methoxyphenamine) is added to the plasma.

-

Solid-phase extraction (SPE) is performed to isolate the albuterol enantiomers from the plasma matrix.

-

-

Chromatographic Separation:

-

A liquid chromatography-mass spectrometry (LC-MS) system is used.

-

Chiral separation is achieved using a teicoplanin-based stationary phase column.

-

The mobile phase typically consists of a mixture of methanol, acetic acid, and ammonia.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Selected reaction monitoring (SRM) is used to detect and quantify the protonated molecular ions of (R)- and (S)-albuterol and the internal standard.

-

-

Data Analysis:

-

Calibration curves are generated using standards of known concentrations of the albuterol enantiomers.

-

The concentrations of (R)- and (S)-albuterol in the plasma samples are determined by comparing their peak areas to those of the internal standard and the calibration curve.

-

Clinical Implications and Future Directions

The distinct pharmacological profile of (S)-albuterol has significant clinical implications. Its pro-constrictory and pro-inflammatory effects may contribute to the paradoxical bronchospasm and tachyphylaxis observed with long-term, high-dose use of racemic albuterol.[1] Furthermore, the preferential accumulation of (S)-albuterol due to its slower metabolism could exacerbate these detrimental effects.[1][2][6]

While some clinical trials have suggested a better clinical outcome with the use of the single-enantiomer formulation, levalbuterol (B1212921) ((R)-albuterol), particularly in reducing hospital admission rates for acute asthma, other studies have not found a significant clinical superiority over racemic albuterol.[23][24][25][26] These discrepancies may be due to differences in patient populations, disease severity, and dosing regimens.

Future research should focus on:

-

Elucidating the full spectrum of receptors and signaling pathways through which (S)-albuterol exerts its effects.

-

Investigating the long-term clinical consequences of (S)-albuterol exposure in different asthma phenotypes.

-

Developing personalized medicine approaches to asthma therapy that consider the individual patient's response to albuterol enantiomers.

Conclusion

The S-enantiomer of albuterol is not an inert bystander in racemic formulations. It possesses a unique and often detrimental pharmacological profile characterized by pro-constrictory and pro-inflammatory activities that can counteract the therapeutic benefits of the (R)-enantiomer. A thorough understanding of the distinct roles of each enantiomer is crucial for the rational design of asthma therapies and for optimizing patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of beta-2-agonist therapy and to advance the development of more effective and safer treatments for bronchoconstrictive diseases.

References

- 1. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of (R)-albuterol and (S)-albuterol in pediatric patients aged 4-11 years with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. karger.com [karger.com]

- 16. (S)-albuterol increases the production of histamine and IL-4 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantiomer-Specific Effects of Albuterol on Airway Inflammation in Healthy and Asthmatic Cats | Semantic Scholar [semanticscholar.org]

- 19. Abuterol and airway inflammation in cats - BreathEazy [breatheazy.co.uk]

- 20. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 22. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. clinician.nejm.org [clinician.nejm.org]

- 25. Comparison of racemic albuterol and levalbuterol for treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking (S)-Albuterol: A Technical Guide to its Molecular Targets Beyond the β2-Adrenoceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a cornerstone in the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While the therapeutic bronchodilatory effects are attributed to the (R)-enantiomer's agonist activity at the β2-adrenergic receptor, a growing body of evidence reveals that (S)-albuterol is not an inert component.[1][2] In contrast to its counterpart, (S)-albuterol exhibits pro-constrictory and pro-inflammatory properties that may counteract the beneficial effects of (R)-albuterol and contribute to paradoxical bronchospasm and airway hyperresponsiveness observed with chronic use of racemic albuterol.[2][3] This in-depth technical guide explores the molecular targets of (S)-albuterol beyond the β2-adrenoceptor, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Pro-Constrictory and Pro-Inflammatory Signaling Pathways of (S)-Albuterol

Research has elucidated several signaling cascades activated by (S)-albuterol in human bronchial smooth muscle cells (hBSMCs) that contribute to its detrimental effects. These pathways are distinct from the canonical Gs-protein coupled signaling of (R)-albuterol and involve Gαi-protein activation, increased intracellular calcium, and the activation of pro-inflammatory transcription factors.

Gαi-Protein Activation and Decreased Gs-Protein Expression

(S)-Albuterol has been shown to increase the expression and activity of the inhibitory Gαi-1 protein in hBSMCs.[2] This is coupled with a decrease in the expression of the stimulatory Gs protein, which is the primary transducer of the bronchodilatory signal from the β2-adrenoceptor.[2] This shift in G-protein expression towards an inhibitory profile likely contributes to a pro-constrictory cellular environment.

Increased Intracellular Calcium ([Ca2+]i) via Muscarinic Receptor Cross-Reactivity and Phospholipase C Activation

A key mechanism underlying the pro-constrictory effects of (S)-albuterol is its ability to increase intracellular calcium concentrations.[1] Studies in bovine tracheal smooth muscle cells have demonstrated that (S)-albuterol, at concentrations greater than 10 pM, elicits a dose-dependent increase in [Ca2+]i, with maximal responses observed at 150 nM.[1] This effect is in stark contrast to (R)-albuterol, which decreases [Ca2+]i.[1]

The (S)-albuterol-induced calcium mobilization is mediated through a pathway involving phospholipase C (PLC) and the production of inositol-1,4,5-trisphosphate (IP3).[1] At a concentration of 10 µM, (S)-albuterol was found to increase IP3 levels by 213 ± 34.4%.[1] This signaling cascade is characteristically downstream of Gq-coupled receptors. Intriguingly, the calcium response to (S)-albuterol is blocked by the muscarinic receptor antagonist atropine (B194438) (100 nM), suggesting that (S)-albuterol may cross-react with muscarinic receptors on airway smooth muscle cells.[1]

Activation of Pro-Inflammatory PI3 Kinase and NF-κB Pathways

In addition to its pro-constrictory effects, (S)-albuterol activates key pro-inflammatory signaling pathways. In hBSMCs, (S)-albuterol has been shown to significantly activate phosphatidylinositol 3-kinase (PI3K) and the transcription factor nuclear factor-kappa B (NF-κB) in a dose-dependent manner.[2] The activation of NF-κB is a critical step in the transcriptional regulation of numerous pro-inflammatory genes, including cytokines and adhesion molecules, which can contribute to the inflammatory milieu in asthmatic airways.

In Vivo Effects of (S)-Albuterol in a Mouse Model of Asthma

The in vitro findings of (S)-albuterol's pro-inflammatory and pro-constrictory actions are corroborated by in vivo studies. In a mouse model of ovalbumin (OVA)-induced allergic asthma, chronic administration of (S)-albuterol was shown to increase airway edema and enhance airway hyperresponsiveness to methacholine.[4] While both (R)- and (S)-albuterol reduced airway eosinophil trafficking and mucus hypersecretion, the adverse effects of the (S)-enantiomer on lung function highlight its potential to limit the clinical efficacy of racemic albuterol.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the off-target effects of (S)-Albuterol.

| Parameter Measured | Cell Type | (S)-Albuterol Concentration | Observed Effect | Reference |

| Gαi-1 Protein Expression and Activity | Human Bronchial Smooth Muscle Cells | Dose-dependent | Significant Increase | [2] |

| Gs Protein Expression | Human Bronchial Smooth Muscle Cells | Dose-dependent | Decrease | [2] |

| Intracellular Calcium ([Ca2+]i) | Bovine Tracheal Smooth Muscle Cells | >10 pM (maximal at 150 nM) | Dose-dependent increase | [1] |

| Inositol-1,4,5-trisphosphate (IP3) Levels | Bovine Tracheal Smooth Muscle Cells | 10 µM | 213 ± 34.4% increase | [1] |

| PI3 Kinase Activity | Human Bronchial Smooth Muscle Cells | Dose-dependent | Significant Activation | [2] |

| NF-κB Activity | Human Bronchial Smooth Muscle Cells | Dose-dependent | Significant Activation | [2] |

| In Vivo Model | Parameter Measured | Treatment | Observed Effect | Reference |

| Ovalbumin-sensitized/challenged mice | Airway Edema | (S)-Albuterol (1 mg/kg/day) | Increased | [4] |

| Ovalbumin-sensitized/challenged mice | Airway Responsiveness to Methacholine | (S)-Albuterol (1 mg/kg/day) | Increased | [4] |

| Ovalbumin-sensitized/challenged mice | Airway Eosinophil Infiltration | (S)-Albuterol (1 mg/kg/day) | Reduced | [4] |

| Ovalbumin-sensitized/challenged mice | Goblet Cell Hyperplasia and Mucus Occlusion | (S)-Albuterol (1 mg/kg/day) | Reduced | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of G-Protein Expression and Activity in Human Bronchial Smooth Muscle Cells

Objective: To determine the effect of (S)-albuterol on the expression and activity of Gαi-1 and Gs proteins.

Protocol (adapted from Agrawal et al., 2004[2]):

-

Cell Culture: Culture primary human bronchial smooth muscle cells (hBSMCs) in appropriate growth medium until confluent.

-

Treatment: Treat hBSMCs with varying concentrations of (S)-albuterol, (R)-albuterol, or racemic albuterol for a specified period (e.g., 8 hours).

-

Membrane Protein Extraction: Isolate membrane proteins from the treated cells using a suitable extraction buffer containing protease inhibitors.

-

Western Blotting for G-Protein Expression:

-

Separate the membrane protein extracts by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for Gαi-1 and Gsα.

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin).

-

-

G-Protein Activity Assay ([-35S]GTPγS Binding Assay):

-

Incubate isolated cell membranes with varying concentrations of (S)-albuterol in the presence of GDP and [-35S]GTPγS.

-

Stimulate the membranes with a non-hydrolyzable GTP analog.

-

Separate bound from free [-35S]GTPγS by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

An increase in [-35S]GTPγS binding indicates G-protein activation.

-

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

Objective: To measure the effect of (S)-albuterol on intracellular calcium levels.

Protocol (adapted from Mitra et al., 1998[1]):

-

Cell Preparation: Isolate bovine tracheal smooth muscle cells by enzymatic digestion.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

-

Fluorometry:

-

Place the dye-loaded cells in a temperature-controlled cuvette of a fluorometer.

-

Excite the cells at dual wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

-

Establish a baseline fluorescence ratio.

-

Add varying concentrations of (S)-albuterol to the cuvette and continuously record the fluorescence ratio over time.

-

Calibrate the fluorescence ratio to [Ca2+]i using standard methods (e.g., ionomycin (B1663694) in the presence of high and low calcium concentrations).

-

Measurement of Phosphatidylinositol 3-Kinase (PI3K) Activity

Objective: To determine the effect of (S)-albuterol on PI3K activity.

Protocol (adapted from Agrawal et al., 2004[2]):

-

Cell Treatment and Lysis: Treat hBSMCs with (S)-albuterol and lyse the cells in a buffer that preserves kinase activity.

-

Immunoprecipitation: Immunoprecipitate PI3K from the cell lysates using an antibody specific for the p85 regulatory subunit of PI3K.

-

Kinase Assay:

-

Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol as a substrate and [γ-32P]ATP.

-

Incubate the reaction mixture to allow for the phosphorylation of the substrate.

-

Stop the reaction and extract the lipids.

-

Separate the phosphorylated lipid products by thin-layer chromatography (TLC).

-

Visualize the radiolabeled lipid products by autoradiography.

-

Quantify the amount of phosphorylated product to determine PI3K activity.

-

Measurement of NF-κB Activation (Luciferase Reporter Assay)

Objective: To quantify the effect of (S)-albuterol on NF-κB transcriptional activity.

Protocol (adapted from Agrawal et al., 2004[2]):

-

Cell Transfection: Transfect hBSMCs with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell Treatment: After allowing for plasmid expression, treat the transfected cells with varying concentrations of (S)-albuterol.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay:

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence produced by the firefly luciferase using a luminometer.

-

Measure the luminescence from the Renilla luciferase.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways of (S)-Albuterol in airway smooth muscle cells.

Caption: Experimental workflow for investigating (S)-Albuterol off-target effects.

Conclusion

The evidence presented in this technical guide clearly demonstrates that (S)-albuterol is a pharmacologically active molecule with distinct molecular targets beyond the β2-adrenoceptor. Its ability to induce pro-constrictory and pro-inflammatory signaling pathways in airway smooth muscle cells provides a mechanistic basis for the paradoxical effects observed with chronic racemic albuterol administration. For researchers and drug development professionals, a thorough understanding of these off-target effects is crucial for the rational design of more effective and safer β2-agonist therapies. Future research should focus on identifying the specific receptor(s) through which (S)-albuterol initiates its detrimental signaling cascades and on developing enantiomerically pure formulations to optimize therapeutic outcomes in patients with obstructive airway diseases.

References

- 1. (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 4. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Resolution of Albuterol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a potent β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasms associated with asthma and chronic obstructive pulmonary disease (COPD). Administered for decades as a racemic mixture of its (R)- and (S)-enantiomers, it is now well-established that the therapeutic bronchodilatory effects are exclusively attributed to the (R)-enantiomer, levalbuterol. The (S)-enantiomer is not only inactive as a bronchodilator but has been implicated in paradoxical bronchoconstriction and pro-inflammatory effects. This technical guide provides an in-depth overview of the chemical synthesis of racemic albuterol and the principal methodologies for the resolution of its enantiomers, including diastereomeric salt formation, preferential crystallization, and chiral high-performance liquid chromatography (HPLC). Detailed experimental protocols, quantitative data on the efficiency of resolution techniques, and visualizations of synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction

Albuterol, also known as salbutamol (B1663637), is a short-acting β2-adrenergic agonist that mediates smooth muscle relaxation in the airways, leading to bronchodilation.[1] The molecule possesses a single chiral center, and therefore exists as two enantiomers: (R)-albuterol and (S)-albuterol.[2] The bronchodilatory activity resides in the (R)-isomer, which has a significantly higher binding affinity for the β2-adrenergic receptor than its (S)-counterpart.[2][3] The (S)-enantiomer is metabolized more slowly and may contribute to adverse effects.[1] Consequently, the production of enantiomerically pure (R)-albuterol (levalbuterol) is of significant therapeutic and commercial interest.

This guide details the common synthetic route to racemic albuterol and explores the primary techniques employed for the separation of the (R)- and (S)-enantiomers.

Synthesis of Racemic Albuterol

The synthesis of racemic albuterol is a multi-step process that typically begins with a readily available starting material such as methyl salicylate (B1505791). The overall synthetic scheme involves the introduction of the aminomethyl group and subsequent reduction of the ketone and ester functionalities. A common pathway is outlined below.[4][5]

Experimental Protocol: Synthesis of Racemic Albuterol

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

-

In a dry, nitrogen-filled reaction vessel, suspend aluminum chloride (AlCl₃) in dichloromethane (B109758) (CH₂Cl₂).

-

Cool the suspension to -5 to -10 °C using a low-temperature bath.

-

Slowly add acetic anhydride (B1165640) (Ac₂O) dropwise to the stirred suspension, maintaining the internal temperature below 3 °C.

-

After the addition is complete, add methyl salicylate dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the first intermediate, methyl 5-acetylsalicylate.

Step 2: Bromination of Methyl 5-acetylsalicylate

-

Dissolve the methyl 5-acetylsalicylate in a suitable solvent such as acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 5-(2-bromoacetyl)salicylate.

Step 3: Amination with N-Benzyl-tert-butylamine

-

Dissolve the methyl 5-(2-bromoacetyl)salicylate in a suitable solvent like acetonitrile.

-

Add N-benzyl-tert-butylamine to the solution.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude aminoketone, 2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, can be purified by column chromatography.[6][7]

Step 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

In a dry, nitrogen-purged flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).[8]

-

Cool the suspension to 0 °C.

-

Add a solution of the aminoketone from the previous step in THF dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0 °C and quench sequentially with water, 15% sodium hydroxide (B78521) solution, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate to obtain the protected albuterol.

Step 5: Debenzylation to Yield Racemic Albuterol

-

Dissolve the protected albuterol in ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.

-

Filter the catalyst and concentrate the filtrate to yield racemic albuterol.

Resolution of Albuterol Enantiomers

The separation of racemic albuterol into its individual enantiomers is a critical step in the production of levalbuterol. Several methods have been developed for this purpose, with diastereomeric salt formation, preferential crystallization, and chiral HPLC being the most prominent.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic base (albuterol) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Dissolve racemic albuterol and an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in a suitable solvent, such as methanol, with heating.[9]

-

Allow the solution to cool slowly to room temperature to induce crystallization. The salt of (R)-albuterol with (+)-di-p-toluoyl-D-tartaric acid is typically less soluble and will precipitate out.

-